Tert-butyl 6-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate
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Overview
Description
Tert-butyl 6-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely used in pharmaceuticals, agrochemicals, and dyes. This particular compound is characterized by the presence of a tert-butyl group, a bromine atom, and a cyanomethyl group attached to the indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the bromination of an indole derivative followed by the introduction of the cyanomethyl group and the tert-butyl esterification. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The cyanomethyl group can be reduced to an amine or other functional groups.
Oxidation Reactions: The indole core can be oxidized to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated indole derivatives, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Tert-butyl 6-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 6-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and cyanomethyl groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
- Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Uniqueness
Tert-butyl 6-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. Its indole core, combined with the bromine and cyanomethyl groups, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H15BrN2O2 |
---|---|
Molecular Weight |
335.20 g/mol |
IUPAC Name |
tert-butyl 6-bromo-3-(cyanomethyl)indole-1-carboxylate |
InChI |
InChI=1S/C15H15BrN2O2/c1-15(2,3)20-14(19)18-9-10(6-7-17)12-5-4-11(16)8-13(12)18/h4-5,8-9H,6H2,1-3H3 |
InChI Key |
WYZBMTQEHVDYRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)Br)CC#N |
Origin of Product |
United States |
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